molecular formula C26H30N2O4S B2408772 Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate CAS No. 899761-74-1

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate

Cat. No.: B2408772
CAS No.: 899761-74-1
M. Wt: 466.6
InChI Key: RDETVYKWAUSUNJ-UHFFFAOYSA-N
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Description

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where the quinoline derivative is treated with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the ester group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: Similar structure but with different substitution patterns.

    Ethyl 1-(6-methyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tosyl group and the piperidine ring can enhance its binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDETVYKWAUSUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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